molecular formula C11H12N2O3 B14353137 N,N'-(2-Formyl-1,3-phenylene)diacetamide CAS No. 90744-34-6

N,N'-(2-Formyl-1,3-phenylene)diacetamide

Cat. No.: B14353137
CAS No.: 90744-34-6
M. Wt: 220.22 g/mol
InChI Key: ORKDSJPILRXFIH-UHFFFAOYSA-N
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Description

N,N'-(2-Formyl-1,3-phenylene)diacetamide is a benzene derivative with acetamide groups at the 1- and 3-positions and a formyl group at the 2-position. Its molecular formula is C₁₁H₁₂N₂O₃ (MW: 236.23 g/mol). The formyl group enhances reactivity, enabling applications in organic synthesis, drug conjugation, and materials science. The meta-substitution pattern distinguishes it from ortho- and para-substituted analogs, influencing its physical properties and chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2-Formyl-1,3-phenylene)diacetamide typically involves the reaction of 2-formyl-1,3-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Formyl-1,3-phenylenediamine+Acetic AnhydrideN,N’-(2-Formyl-1,3-phenylene)diacetamide+Acetic Acid\text{2-Formyl-1,3-phenylenediamine} + \text{Acetic Anhydride} \rightarrow \text{N,N'-(2-Formyl-1,3-phenylene)diacetamide} + \text{Acetic Acid} 2-Formyl-1,3-phenylenediamine+Acetic Anhydride→N,N’-(2-Formyl-1,3-phenylene)diacetamide+Acetic Acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2-Formyl-1,3-phenylene)diacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of N,N’-(2-Carboxy-1,3-phenylene)diacetamide.

    Reduction: Formation of N,N’-(2-Hydroxymethyl-1,3-phenylene)diacetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-(2-Formyl-1,3-phenylene)diacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(2-Formyl-1,3-phenylene)diacetamide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The acetamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Phenylene Diacetamides

N,N'-(1,4-Phenylene)diacetamide (CAS 140-50-1)

  • Structure : Para-substituted benzene ring with acetamide groups at 1- and 4-positions.
  • Molecular Formula : C₁₀H₁₂N₂O₂ (MW: 192.22 g/mol).
  • Key Differences :
    • Lacks the formyl group, reducing reactivity.
    • Symmetrical para-substitution enhances crystallinity compared to meta isomers .
  • Applications : Used in polymer research and as a hydrogen-bonding motif in crystal engineering.

N,N'-(1,2-Phenylene)diacetamide (CAS 16230-24-3)

  • Structure : Ortho-substituted acetamide groups.
  • Molecular Formula : C₁₀H₁₂N₂O₂ (MW: 192.22 g/mol).
  • Key Differences :
    • Ortho-substitution introduces steric hindrance, reducing solubility in polar solvents.
    • Higher melting point due to dense packing .

Halogenated Derivatives

N,N'-(4,6-Dibromo-1,3-phenylene)diacetamide (CAS 132530-67-7)

  • Structure : 1,3-Diacetamide with bromine at 4- and 6-positions.
  • Molecular Formula : C₁₀H₁₀Br₂N₂O₂ (MW: 349.02 g/mol).
  • Halogen substituents enable nucleophilic substitution reactions, unlike the formyl group’s electrophilic reactivity .

N,N'-(4-Chloro-1,3-phenylene)diacetamide (CAS 62595-00-0)

  • Structure : Chlorine at the 4-position.
  • Molecular Formula : C₁₀H₁₀ClN₂O₂ (MW: 226.65 g/mol).
  • Applications : Intermediate in agrochemical synthesis (e.g., herbicides like alachlor) .

Ether-Linked Derivatives

N,N'-[1,3-Phenylenebis(oxyethane-2,1-diyl)]diacetamide (CAS 346639-61-0)

  • Structure : Ether spacers between the phenyl ring and acetamide groups.
  • Molecular Formula : C₁₄H₁₈N₂O₄ (MW: 280.32 g/mol).
  • Key Differences :
    • Oxygen bridges improve solubility in polar aprotic solvents (e.g., DMF).
    • Flexible structure suitable for supramolecular assemblies .

N,N'-((Propane-1,3-diylbis(oxy))bis(4,1-phenylene))diacetamide

  • Structure : Propane-1,3-diyloxy linkers.
  • Applications: Potential use in cross-linked polymers or drug delivery systems .

Hydroxy and Formyl Derivatives

N,N'-(4-Hydroxy-1,3-phenylene)diacetamide (CAS 38847-62-0)

  • Structure : Hydroxyl group at the 4-position.
  • Molecular Formula : C₁₀H₁₂N₂O₃ (MW: 208.21 g/mol).
  • Key Differences :
    • Hydroxyl group enables hydrogen bonding and oxidation reactions.
    • Lower thermal stability compared to the formyl analog .

N-(3-Formylphenyl)acetamide (CAS 19073-14-4)

  • Structure : Single acetamide and formyl group on benzene.
  • Molecular Formula: C₉H₉NO₂ (MW: 163.18 g/mol).

Properties

CAS No.

90744-34-6

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-(3-acetamido-2-formylphenyl)acetamide

InChI

InChI=1S/C11H12N2O3/c1-7(15)12-10-4-3-5-11(9(10)6-14)13-8(2)16/h3-6H,1-2H3,(H,12,15)(H,13,16)

InChI Key

ORKDSJPILRXFIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)NC(=O)C)C=O

Origin of Product

United States

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